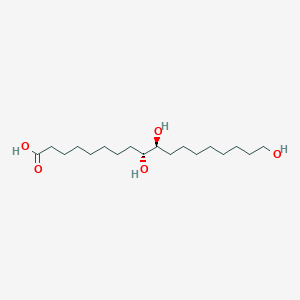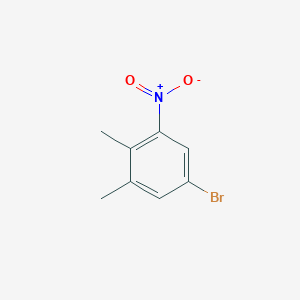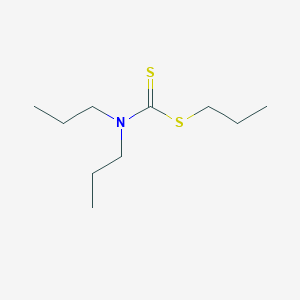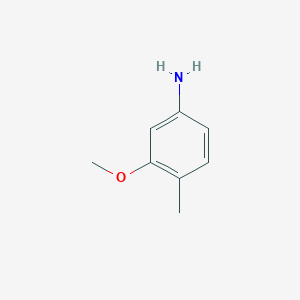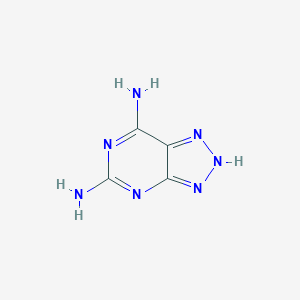
2,6-Diamino-8-azapurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-8-azapurine, also known as DAAP, is a synthetic purine analog that has been widely used in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2,6-Diamino-8-azapurine involves its ability to inhibit enzymes that are involved in purine metabolism. Specifically, 2,6-Diamino-8-azapurine inhibits xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, 2,6-Diamino-8-azapurine reduces the production of uric acid, which is the main cause of gout. Additionally, 2,6-Diamino-8-azapurine inhibits purine nucleoside phosphorylase and adenosine deaminase, which are involved in the degradation of purines. By inhibiting these enzymes, 2,6-Diamino-8-azapurine can potentially increase the levels of purines in cells, which can be beneficial in the treatment of cancer and autoimmune disorders.
生化学的および生理学的効果
2,6-Diamino-8-azapurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,6-Diamino-8-azapurine can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2,6-Diamino-8-azapurine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that 2,6-Diamino-8-azapurine can reduce the levels of uric acid in the blood and improve renal function in animal models of gout.
実験室実験の利点と制限
One of the main advantages of 2,6-Diamino-8-azapurine is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, 2,6-Diamino-8-azapurine has low toxicity and can be easily synthesized in the lab. However, one of the limitations of 2,6-Diamino-8-azapurine is its relatively low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2,6-Diamino-8-azapurine can potentially have off-target effects due to its non-specific inhibition of enzymes.
将来の方向性
There are several future directions for research on 2,6-Diamino-8-azapurine. One area of research is the development of more potent and selective inhibitors of specific enzymes. This can potentially lead to the development of more effective treatments for diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to investigate the potential off-target effects of 2,6-Diamino-8-azapurine and to develop strategies to minimize these effects. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2,6-Diamino-8-azapurine in vivo, which can help to optimize its use in clinical settings.
Conclusion:
In conclusion, 2,6-Diamino-8-azapurine is a synthetic purine analog that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of various enzymes and has been shown to have potential applications in the treatment of cancer and other diseases. While 2,6-Diamino-8-azapurine has several advantages for lab experiments, it also has limitations that need to be addressed. Future research on 2,6-Diamino-8-azapurine can potentially lead to the development of more effective treatments for various diseases.
合成法
2,6-Diamino-8-azapurine can be synthesized from 8-azaguanine through a three-step reaction process. First, 8-azaguanine is converted to 2,8-diaminopurine through a reaction with hydrazine. Next, 2,8-diaminopurine is reacted with formic acid to form 2,6-diaminopurine. Finally, 2,6-diaminopurine is treated with ammonia to produce 2,6-Diamino-8-azapurine. The purity of the synthesized 2,6-Diamino-8-azapurine can be confirmed through various analytical techniques such as NMR and HPLC.
科学的研究の応用
2,6-Diamino-8-azapurine has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes such as xanthine oxidase, purine nucleoside phosphorylase, and adenosine deaminase. These enzymes play important roles in various biological processes such as purine metabolism, inflammation, and oxidative stress. By inhibiting these enzymes, 2,6-Diamino-8-azapurine can potentially be used in the treatment of diseases such as gout, cancer, and autoimmune disorders.
特性
CAS番号 |
18620-97-8 |
|---|---|
製品名 |
2,6-Diamino-8-azapurine |
分子式 |
C4H5N7 |
分子量 |
151.13 g/mol |
IUPAC名 |
2H-triazolo[4,5-d]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11) |
InChIキー |
ZRGGIIHGSKTEBF-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1N=C(N=C2N)N |
正規SMILES |
C12=NNN=C1N=C(N=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
